Isamoltane hemifumarate is a selective antagonist of the 5-HT1B receptor, a subtype of serotonin receptors. [, , ] It is primarily utilized in scientific research to investigate the role of 5-HT1B receptors in various physiological and pathological processes. [, ] Isamoltane hemifumarate is commercially available and frequently employed in in vitro and in vivo experimental models. [, ]
Isamoltane hemifumarate is a chemical compound recognized primarily for its role as a selective antagonist of the 5-hydroxytryptamine 1B receptor (5-HT1B receptor). This compound is notable for its potential therapeutic applications, particularly in the modulation of anxiety and stress responses.
The compound is derived from the structural modifications of various pharmacologically active substances, particularly those that interact with serotonin and adrenergic receptors. It has been studied extensively in both preclinical and clinical settings for its pharmacological properties.
Isamoltane hemifumarate falls under the category of pharmaceutical compounds, specifically as a 5-HT1B receptor antagonist. Its classification as a selective antagonist distinguishes it from other compounds that may exhibit broader receptor activity.
The synthesis of Isamoltane hemifumarate involves multiple steps, beginning with the preparation of the core structure, followed by various functional group modifications.
The industrial production typically employs specific reagents and catalysts to optimize yield and purity. Techniques such as chromatography may be utilized to purify the final product, ensuring that it meets pharmaceutical standards.
Isamoltane hemifumarate has a complex molecular structure characterized by its unique arrangement of atoms, which contributes to its biological activity.
The compound's structure can be represented using various chemical notation systems, including SMILES (Simplified Molecular Input Line Entry System), which provides a textual representation of its molecular structure.
Isamoltane hemifumarate participates in several chemical reactions:
These reactions are essential for modifying the compound's chemical properties or for synthesizing derivatives that may have enhanced pharmacological effects.
Isamoltane hemifumarate exerts its effects primarily through antagonism at the 5-HT1B receptor and interaction with β-adrenoceptors.
The compound has demonstrated significant anxiolytic activity in animal models, indicating its potential for reducing anxiety by modulating serotonergic and adrenergic signaling pathways.
Isamoltane hemifumarate is typically characterized by:
The chemical properties include:
Relevant data indicates that safety measures should be adhered to when handling this compound due to its pharmacological activity.
Isamoltane hemifumarate has several applications in scientific research:
Isamoltane hemifumarate (chemical name: 1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol hemifumarate) emerged in the late 1980s as a phenoxypropanolamine derivative initially classified as a β-adrenoceptor antagonist. Its significance expanded when binding studies revealed potent interactions with serotonin receptors, particularly the 5-HT1B subtype. In landmark research, Rényi et al. (1991) demonstrated that isamoltane exhibited approximately fivefold greater affinity for 5-HT1B receptors (Ki = 21 nM) than for 5-HT1A receptors (Ki = 112 nM) in rat brain membranes [1] [8]. This selectivity was further corroborated by competitive binding assays, where isamoltane inhibited the binding of [125I]iodocyanopindolol ([125I]ICYP) to 5-HT1B recognition sites with an IC50 of 39 nM, compared to 1,070 nM for 5-HT1A sites—a 27-fold selectivity ratio [4].
Table 1: Receptor Binding Profile of Isamoltane Hemifumarate
Receptor Type | Affinity (Ki or IC50) | Selectivity Ratio | Experimental Model |
---|---|---|---|
5-HT1B | 21 nM (Ki) | 5.3x vs. 5-HT1A | Rat brain membranes |
5-HT1A | 112 nM (Ki) | Reference | Rat brain membranes |
β-adrenoceptor | 8.4 nM (IC50) | 4.6x vs. 5-HT1B | Not specified |
This discovery positioned isamoltane as one of the earliest pharmacological tools to differentiate 5-HT1B receptors from other serotonergic subtypes. The 5-HT1B receptor, later reclassified as part of the 5-HT1 receptor family in rodents (though functionally analogous to the human 5-HT1D receptor), modulates neurotransmitter release, anxiety, and aggression [3] [7]. Isamoltane’s ability to antagonize terminal 5-HT autoreceptors without significant 5-HT1A interference enabled researchers to probe 5-HT1B’s role in serotonin turnover and behavioral responses [1].
Isamoltane hemifumarate uniquely modulates both serotonergic and adrenergic pathways, acting as a dual-target compound. Its serotonergic actions primarily stem from 5-HT1B autoreceptor antagonism. In rat cortical slices, isamoltane (0.01–10 µM) concentration-dependently increased K+-evoked overflow of [3H]5-HT, confirming blockade of terminal autoreceptors that normally inhibit serotonin release [1] [4]. In vivo, subcutaneous administration (3 mg/kg) elevated 5-hydroxyindoleacetic acid (5-HIAA) levels in the hypothalamus and hippocampus, indicating increased serotonin turnover. This effect peaked at 3 mg/kg and diminished at higher doses, suggesting a complex dose-response relationship [1].
Concurrently, isamoltane acts as a β-adrenoceptor ligand with nanomolar affinity (IC50 = 8.4 nM) [4]. Human studies using cumulative albuterol (salbutamol) challenges demonstrated that isamoltane (4–10 mg/day) attenuated β2-adrenoceptor-mediated responses in skeletal muscle, evidenced by reduced albuterol-induced tremor. Its β1-adrenoceptor blockade was less pronounced, reducing exercise-induced tachycardia by only 5% at 10 mg—half the effect of propranolol [2]. This differential activity highlights isamoltane’s tissue-selective adrenergic modulation.
Table 2: Functional Effects of Isamoltane on Neurotransmission Pathways
Pathway | Effect | Dose/Concentration | Experimental System |
---|---|---|---|
Serotonergic | ↑ K+-evoked [3H]5-HT overflow | 0.1 µM | Rat cortical slices |
↑ 5-HIAA in hippocampus/hypothalamus | 3 mg/kg s.c. | Rat brain | |
Induction of wet-dog shakes (5-HT2-mediated) | 3 mg/kg s.c. | Rat behavioral model | |
Adrenergic | ↓ Albuterol-induced tremor | 4–10 mg/day | Human volunteers |
↓ Exercise heart rate | 10 mg/day | Human volunteers |
Behaviorally, isamoltane’s dual mechanism induces species-specific responses. In rats, 3 mg/kg s.c. elicited "wet-dog shakes"—a behavior blocked by the serotonin synthesis inhibitor p-chlorophenylalanine and the 5-HT2 antagonist ritanserin [1]. This suggests that 5-HT1B autoreceptor antagonism elevates synaptic serotonin to levels sufficient for secondary 5-HT2 receptor activation. The anxiolytic effects observed in rodent models likely arise from integrated modulation of both 5-HT1B-mediated autoreceptor control and β-adrenoceptor-dependent noradrenergic signaling [4] [8]. Notably, unlike pure β-blockers (e.g., betaxolol), isamoltane’s serotonergic actions dominate its neurochemical effects, as β-adrenoceptor antagonists alone failed to alter serotonin turnover [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7